molecular formula C15H15N5S B12267174 4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine

4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12267174
M. Wt: 297.4 g/mol
InChI Key: QBOBZZYKQDQTIX-UHFFFAOYSA-N
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Description

4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that contains a thienopyridine moiety fused with a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, DMF-DMA, isocyanates, and various oxidizing and reducing agents . Reaction conditions typically involve heating, use of solvents like ethanol or toluene, and the presence of catalysts such as calcium chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine and pyrimidine derivatives, such as:

Uniqueness

4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of thienopyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and development applications .

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-pyrimidin-4-ylpiperazin-1-yl)thieno[3,2-c]pyridine

InChI

InChI=1S/C15H15N5S/c1-5-17-15(12-3-10-21-13(1)12)20-8-6-19(7-9-20)14-2-4-16-11-18-14/h1-5,10-11H,6-9H2

InChI Key

QBOBZZYKQDQTIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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